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Compound of Interest

Compound Name: Methyl 2,4-dimethylbenzoate

CAS No.: 23617-71-2

Cat. No.: B1585506

Get Quote

Executive Summary
Methyl 2,4-dimethylbenzoate (CAS: 23617-71-2) is an aromatic ester primarily utilized as a

specialized intermediate in organic synthesis and pharmaceutical development. Distinct from its

complex fragrance analogs (such as the oakmoss odorant methyl 2,4-dihydroxy-3,6-

dimethylbenzoate), this molecule serves as a critical building block for constructing substituted

benzyl scaffolds and heterocyclic pharmacophores.[1]

This guide provides a rigorous technical analysis of its physicochemical properties, a self-

validating synthesis protocol based on Fischer esterification, and analytical standards for

quality assurance.[1]

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8][9][10]
The precise characterization of Methyl 2,4-dimethylbenzoate is essential for distinguishing it

from isomeric impurities (e.g., methyl 2,5-dimethylbenzoate) commonly found in commercial

xylene-derived feedstocks.[1]
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Table 1: Core Chemical Data
Parameter Specification

CAS Number 23617-71-2

IUPAC Name Methyl 2,4-dimethylbenzoate

Synonyms
2,4-Dimethylbenzoic acid methyl ester; m-Xylic

acid methyl ester

Molecular Formula C₁₀H₁₂O₂

Molecular Weight 164.20 g/mol

SMILES COC(=O)C1=C(C)C=C(C)C=C1

InChI Key QQCLNRPRQRDMCK-UHFFFAOYSA-N

Table 2: Physical Properties
Property

Value
(Experimental/Predicted)

Context

Appearance Colorless to pale yellow liquid Standard State (25°C)

Boiling Point 238–240 °C @ 760 mmHg (Predicted)

Density 1.03 ± 0.05 g/cm³ Liquid phase

Solubility
Immiscible in water; Soluble in

Et₂O, EtOH, DCM

Lipophilic nature (LogP ~2.

[1]8)

Flash Point >100 °C Closed Cup (Estimated)

Synthesis Protocol: Acid-Catalyzed Esterification[1]
The most robust route for high-purity synthesis is the Fischer Esterification of 2,4-

dimethylbenzoic acid.[1] This method is preferred over acyl chloride routes for its atom

economy and ease of scalability in a drug development setting.

Reaction Mechanism & Pathway
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The reaction proceeds via protonation of the carbonyl oxygen, increasing the electrophilicity of

the carbonyl carbon, followed by nucleophilic attack by methanol.[1]
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Figure 1: Mechanistic pathway of the acid-catalyzed esterification of 2,4-dimethylbenzoic acid.

Experimental Methodology
Objective: Synthesize 10.0 g of Methyl 2,4-dimethylbenzoate.

Reagents:

2,4-Dimethylbenzoic acid (10.0 g, 66.6 mmol)[1]

Methanol (anhydrous, 50 mL, excess)

Sulfuric acid (conc.[2][3] H₂SO₄, 1.0 mL)

Dichloromethane (DCM) for extraction[1]

Step-by-Step Protocol:

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

Charging: Add 2,4-dimethylbenzoic acid (10.0 g) and anhydrous methanol (50 mL). Stir until

the solid is suspended.

Catalysis: Slowly add concentrated H₂SO₄ (1.0 mL) dropwise. Caution: Exothermic.[1]
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Reflux: Heat the mixture to reflux (approx. 65°C) for 8–12 hours. Monitor reaction progress

via TLC (Hexane:Ethyl Acetate 8:2) or GC-MS.

Checkpoint: Disappearance of the acid starting material indicates completion.

Workup:

Cool the reaction mixture to room temperature.

Concentrate under reduced pressure (rotary evaporator) to remove excess methanol.

Dissolve the residue in DCM (50 mL) and wash with Saturated NaHCO₃ (2 x 30 mL) to

neutralize residual acid. Note: Gas evolution (CO₂) will occur.

Wash the organic layer with Brine (30 mL) and dry over anhydrous Na₂SO₄.

Purification: Filter off the drying agent and concentrate the filtrate.

Optional: If high purity (>99%) is required for pharmaceutical use, perform vacuum

distillation (approx. 120–125 °C @ 10 mmHg).[1]

Analytical Characterization & Quality Control
To validate the identity of the synthesized compound, compare experimental data against the

following spectroscopic standards.

Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):

δ 7.85 (d, J=8.0 Hz, 1H): Aromatic proton at C6 (ortho to ester).[1]

δ 7.05 (s, 1H): Aromatic proton at C3 (between methyls).[1]

δ 7.00 (d, J=8.0 Hz, 1H): Aromatic proton at C5.[1]

δ 3.88 (s, 3H): Methoxy group (-OCH₃).

δ 2.55 (s, 3H): Methyl group at C2 (ortho).[1]
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δ 2.35 (s, 3H): Methyl group at C4 (para).[1]

Interpretation: The distinct singlet at 3.88 ppm confirms the ester formation. The two

methyl singlets confirm the 2,4-substitution pattern.[1]

Mass Spectrometry (GC-MS)
Molecular Ion (M+): m/z 164.

Base Peak: m/z 133 (Loss of -OCH₃, [M-31]⁺).

Fragment: m/z 105 (Loss of -COOCH₃, [M-59]⁺, formation of dimethylphenyl cation).[1]

Applications in Drug Development[1][2]
Methyl 2,4-dimethylbenzoate is not merely a solvent; it is a "masked" benzoic acid scaffold

used in the synthesis of complex pharmacophores.[1]

Benzylic Functionalization Workflow
The methyl groups on the aromatic ring are non-equivalent. The C4-methyl is electronically

more activated and sterically more accessible than the C2-methyl, allowing for regioselective

functionalization (e.g., radical bromination).[1]
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Divergent Synthesis Pathways
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Figure 2: Divergent synthetic utility of Methyl 2,4-dimethylbenzoate in medicinal chemistry.

Specific Utility
Prodrug Design: The ester moiety serves as a prodrug for 2,4-dimethylbenzoic acid

derivatives, improving lipophilicity (LogP) to cross cell membranes before enzymatic

hydrolysis.[1]

Scaffold Construction: Used as a precursor for preparing 2,4-dimethylbenzamide derivatives,

which are often investigated for anti-inflammatory activity.[1]

Safety & Handling (GHS Standards)
Signal Word:WARNING
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Hazard Class H-Code Statement

Acute Toxicity (Oral) H302 Harmful if swallowed.

Skin Corrosion/Irritation H315 Causes skin irritation.[4][5][6]

Serious Eye Damage H319
Causes serious eye irritation.

[4][5][6]

Handling Protocol:

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

Ventilation: Handle in a fume hood to avoid inhalation of vapors.

Storage: Store in a cool, dry place away from strong oxidizing agents and alkalis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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